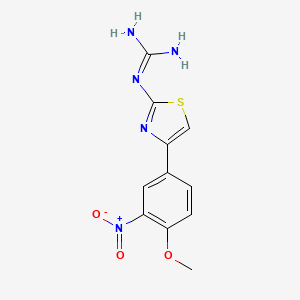
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine is a synthetic organic compound that features a thiazole ring substituted with a methoxy-nitrophenyl group and a guanidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone. For instance, 4-methoxy-3-nitrobenzaldehyde can be reacted with thioacetamide in the presence of a base to form the thiazole ring.
Introduction of the Guanidine Group: The thiazole intermediate can then be reacted with a guanidine derivative under basic conditions to introduce the guanidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using larger batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(4-(4-Hydroxy-3-nitrophenyl)thiazol-2-yl)guanidine.
Reduction: 1-(4-(4-Methoxy-3-aminophenyl)thiazol-2-yl)guanidine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with thiazole and guanidine derivatives.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine exerts its effects involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the thiazole ring allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine: Lacks the nitro group, which may result in different biological activities.
1-(4-(4-Nitrophenyl)thiazol-2-yl)guanidine: Lacks the methoxy group, affecting its solubility and reactivity.
1-(4-(4-Methoxy-3-nitrophenyl)imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring, which can alter its chemical properties and biological activities.
Uniqueness
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its electronic properties and reactivity. The combination of a thiazole ring with a guanidine moiety also provides a distinctive set of chemical and biological properties that are not found in many other compounds.
Eigenschaften
CAS-Nummer |
88540-92-5 |
|---|---|
Molekularformel |
C11H11N5O3S |
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
2-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H11N5O3S/c1-19-9-3-2-6(4-8(9)16(17)18)7-5-20-11(14-7)15-10(12)13/h2-5H,1H3,(H4,12,13,14,15) |
InChI-Schlüssel |
QXQRIOMDNCOOQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


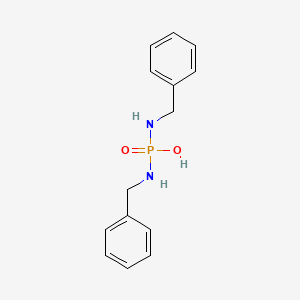

![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
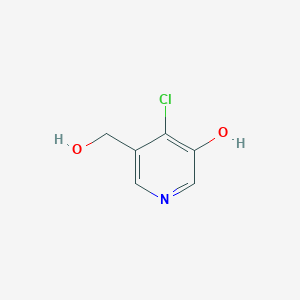


![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
amine](/img/structure/B11764582.png)
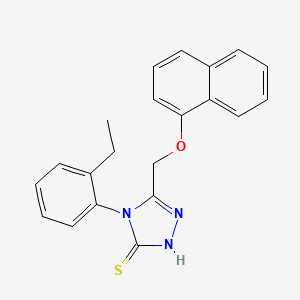
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
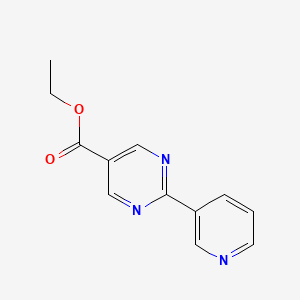
![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
